molecular formula C15H19BrN2O4 B2365409 4-((4-Bromophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid CAS No. 1097637-55-2

4-((4-Bromophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Cat. No.: B2365409
CAS No.: 1097637-55-2
M. Wt: 371.231
InChI Key: UJYDRZAIAZUBCH-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C15H19BrN2O4 and its molecular weight is 371.231. The purity is usually 95%.
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Scientific Research Applications

Practical Synthesis of CCR5 Antagonists

A practical method was developed for synthesizing CCR5 antagonists, showcasing the potential of using complex amino acids in drug synthesis. This includes the synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate through the esterification of 4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid followed by a Claisen type reaction, demonstrating the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

Organometallic Analogs in Antibiotic Research

Research into organometallic compounds has highlighted their potential in medicinal chemistry. A study involving the synthesis and characterization of planar chiral (η(6)-arene)Cr(CO)(3) containing carboxylic acid derivatives showcases the application of complex amino acids in creating isosteric substitutes for organic drug candidates, although these specific compounds did not exhibit promising antibacterial activity (Patra et al., 2012).

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies on derivatives of butanoic acid, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, provide insights into their potential biological activities. These studies reveal that butanoic acid derivatives may play a vital role in bonding and could inhibit Placenta growth factor (PIGF-1), suggesting their pharmacological importance (Vanasundari et al., 2018).

Synthesis of Fluorescent d-Amino Acids

The synthesis and fluorescence properties of aromatic d-amino acids demonstrate the versatility of amino acid derivatives in bioimaging and fluorescence studies. This includes the creation of (R)-2-amino-3-(4′-acetamido-[1,1′-biphenyl]-4-yl)propanoic acid, highlighting the potential of these compounds in enhancing our understanding of biological systems (Maity et al., 2015).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of amino acid components essential in the biosynthesis of tetrahydroisoquinoline alkaloids exemplifies the importance of advanced synthetic techniques. This approach employs Maruoka’s chiral phase transfer alkylation, showcasing the potential of synthetic organic chemistry in replicating and modifying biologically significant molecules (Tanifuji et al., 2016).

Properties

IUPAC Name

4-(4-bromoanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(20)21)17-9-12-2-1-7-22-12/h3-6,12-13,17H,1-2,7-9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYDRZAIAZUBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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